1-Adamantanemethanol physical and chemical properties
1-Adamantanemethanol physical and chemical properties
An In-depth Technical Guide to 1-Adamantanemethanol: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction
1-Adamantanemethanol is a key organic compound featuring a distinctive tricyclic aliphatic cage structure known as adamantane (B196018), with a hydroxymethyl group attached at a bridgehead position. This unique structural motif imparts high thermal stability, rigidity, and lipophilicity, making it a valuable building block in medicinal chemistry and materials science.[1] Its derivatives have garnered significant interest in drug discovery, notably in the development of histone deacetylase (HDAC) inhibitors for cancer therapy.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of 1-Adamantanemethanol, along with relevant experimental details for researchers and drug development professionals.
Physical Properties of 1-Adamantanemethanol
1-Adamantanemethanol is a white crystalline solid at room temperature.[1][2][3] The rigid adamantane core contributes to its high melting point and thermal stability.[1] It is generally insoluble in water but shows good solubility in various organic solvents.[1][4][5]
Table 1: General and Physical Properties of 1-Adamantanemethanol
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O | [2][6][7][8] |
| Molecular Weight | 166.26 g/mol | [2][6][7][8] |
| Appearance | White crystalline powder | [1][2][3] |
| Melting Point | 114-118 °C | [2][3][4][5][6][9] |
| Boiling Point | ~234.5 - 263.1 °C at 760 mmHg | [2][3][6][7][9] |
| Density | ~0.88 - 1.088 g/cm³ | [2][3][6][9] |
| Water Solubility | Insoluble | [1][2][6] |
| Organic Solvent Solubility | Soluble in methanol (B129727), ethanol, hexane, acetone, and dichloromethane.[1][4][5] | |
| Flash Point | 123.4 °C | [3][9] |
| Refractive Index | ~1.5000 (estimate) | [2][6] |
Table 2: Spectroscopic and Structural Identifiers
| Identifier | Value | Reference |
| CAS Registry Number | 770-71-8 | [1][2][6][7][8] |
| InChI Key | MDVGOOIANLZFCP-UHFFFAOYSA-N | [2][5][8] |
| SMILES | C1C2CC3CC1CC(C2)(C3)CO | [2][5] |
| ¹H NMR Spectrum | Key shifts at approximately 3.19, 1.98, 1.69, and 1.51 ppm.[10] | |
| ¹³C NMR Spectrum | Data available in spectral databases. | [11] |
| Infrared Spectrum | Authentic spectra confirm the presence of hydroxyl and alkyl groups.[4][5] |
Chemical Properties and Reactivity
The chemical behavior of 1-Adamantanemethanol is dictated by its two main structural features: the stable adamantane cage and the reactive primary alcohol group. The bulky adamantane moiety provides significant steric hindrance, which can influence the reactivity of the hydroxyl group.[1]
Key chemical reactions include:
-
Esterification and Etherification: The hydroxyl group readily undergoes reactions typical of primary alcohols to form esters and ethers. For example, it is used to synthesize (1-adamantyl)methyl glycidyl (B131873) ether, a monomer for polymerization.[2][3]
-
Complex Formation: It can act as a guest molecule, forming inclusion complexes with host molecules like β-cyclodextrin.[2]
-
Nucleophilic Substitution: It serves as a nucleophile in reactions such as the synthesis of 3,4,5,6-tetra-(1-adamantylmethoxy)phthalonitrile from 3,4,5,6-tetrafluorophthalonitrile.[2]
A significant application of its chemical properties is its use as a key reagent in the synthesis of novel drug candidates.[2]
Applications in Drug Development
The lipophilic and rigid nature of the adamantane cage makes it a desirable scaffold in drug design. It can enhance the metabolic stability and improve the pharmacokinetic profile of a drug molecule. 1-Adamantanemethanol is a crucial starting material for the synthesis of:
-
Histone Deacetylase (HDAC) Inhibitors: It is used to synthesize adamantane-based HDAC inhibitors, which are being investigated for the treatment of cancer.[2][3] The adamantane group often serves as the "cap" region of the inhibitor, which interacts with the surface of the enzyme.
-
Antiviral Agents: Adamantane derivatives, such as Amantadine, have been used as antiviral drugs. 1-Adamantanemethanol provides a scaffold for creating new antiviral compounds.
-
Polymer Chemistry: It is used to create versatile building blocks for living polymerization processes.[2][3]
Experimental Protocols
Purification by Recrystallization
A common method for purifying 1-Adamantanemethanol is recrystallization, which is effective for obtaining a high-purity crystalline product.
Methodology:
-
Dissolution: Dissolve the crude 1-Adamantanemethanol in a minimal amount of a suitable solvent system, such as a mixture of methanol and water, with heating.[2] Alternatively, diethyl ether can be used.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Washing (if using a non-polar solvent): If dissolved in a solvent like diethyl ether, wash the solution with 0.1N NaOH (aq) followed by water to remove any acidic impurities.[2]
-
Drying: Dry the organic solution over an anhydrous drying agent, such as CaCl₂.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualization of Synthetic Application
The following diagram illustrates the role of 1-Adamantanemethanol as a foundational building block in a generalized synthetic workflow for producing adamantane-based drug candidates, such as HDAC inhibitors.
Caption: Synthetic pathway from 1-Adamantanemethanol to a drug candidate.
Conclusion
1-Adamantanemethanol is a compound with a unique combination of physical and chemical properties derived from its rigid adamantane core. Its high stability, defined three-dimensional structure, and chemical functionality make it an invaluable tool for researchers in organic synthesis and a highly sought-after scaffold in modern drug discovery. A thorough understanding of its properties is essential for its effective application in the development of next-generation therapeutics and advanced materials.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-Adamantanemethanol | 770-71-8 [chemicalbook.com]
- 3. 1-Adamantane Methanol CAS 770-71-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 1-Adamantanemethanol, 99% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 1-Adamantanemethanol, 99% | Fisher Scientific [fishersci.ca]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. CAS 770-71-8 | 1-Adamantanemethanol - Synblock [synblock.com]
- 8. 1-Adamantanemethanol [webbook.nist.gov]
- 9. 1-Adamantane Methanol, CAS No. 770-71-8 - iChemical [ichemical.com]
- 10. 1-Adamantanemethanol(770-71-8) 1H NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
